molecular formula C16H16FN3O3S B2719784 2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034485-31-7

2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

Cat. No.: B2719784
CAS No.: 2034485-31-7
M. Wt: 349.38
InChI Key: BWDVGMDCPJMPBJ-UHFFFAOYSA-N
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Description

2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a sophisticated synthetic compound designed for chemical biology and drug discovery research. This benzamide derivative features a 2-fluoro-benzoyl group linked to a modified 1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide core, a structure known to be of significant interest in medicinal chemistry. Related chemical structures, such as 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives, have been identified as potent anticancer agents through the inhibition of specific targets like ROR1, demonstrating the potential of this chemical class in oncology research . Furthermore, the presence of the 2,2-dioxide thiadiazole moiety is a key structural feature observed in other bioactive molecules, underscoring its relevance in the design of novel therapeutic agents . The specific substitution pattern on the core scaffold suggests this compound may be a valuable chemical probe for investigating kinase signaling pathways or other cellular processes. Researchers can utilize this compound as a key intermediate for further synthetic elaboration or as a reference standard in bioactivity screening assays. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-10-8-14-15(20(3)24(22,23)19(14)2)9-13(10)18-16(21)11-6-4-5-7-12(11)17/h4-9H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDVGMDCPJMPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC=CC=C3F)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the thiadiazole ring and subsequent modifications to introduce the fluoro and benzamide groups. The detailed synthetic pathway is often tailored to optimize yield and purity.

Antimicrobial Activity

Several studies have shown that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Research indicates that derivatives similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structural features have been tested against resistant strains such as Staphylococcus aureus and Escherichia coli .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
2-Fluoro-N-(...)K. pneumoniae8 µg/mL

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been documented in various studies. For example:

  • Cell Lines Tested : Compounds were evaluated against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and Caco-2 (colon cancer).
Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54910Cell cycle arrest at G2/M phase
Caco-212Inhibition of proliferation

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of signaling cascades involved in cell survival .

Case Studies

  • Study on Antibacterial Efficacy : A case study evaluated the antibacterial efficacy of a series of thiadiazole derivatives against multidrug-resistant pathogens. The study demonstrated that certain modifications in the structure significantly enhanced antibacterial activity .
  • Anticancer Evaluation : Another study focused on evaluating the anticancer properties of a compound closely related to 2-fluoro-N-(...) in vitro. Results indicated a promising anticancer profile with significant cytotoxic effects observed in human cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Benzo[c][1,2,5]Thiadiazole Derivatives

3-Fluoro-4-Methoxy-N-(1,3,6-Trimethyl-2,2-Dioxido-1,3-Dihydrobenzo[c][1,2,5]Thiadiazol-5-yl)Benzamide
  • Structural Differences : Replaces the ortho-fluorine on the benzamide with a meta-fluorine and adds a methoxy group at the para position.
  • Biological Implications: Evidence from pyrazole-sulfonamide conjugates (e.g., compound 22a) shows that meta-fluoro substituents on phenyl rings enhance ALK5 kinase inhibitory activity (IC₅₀ = 0.030 µM) compared to ortho-fluoro derivatives, which exhibit reduced activity .
5-Chloro-N-[2-(6-Fluoro-3-Methyl-2,2-Dioxido-1,3-Dihydrobenzo[c][1,2,5]Thiadiazol-1-yl)Ethyl]Thiophene-2-Carboxamide
  • Structural Differences : Substitutes the benzamide with a thiophene-carboxamide and introduces a chlorine atom.
  • Functional Impact : Thiophene’s electron-rich nature may alter binding interactions compared to benzamide. For example, in polymer chemistry, thiophene-containing benzo[c][1,2,5]thiadiazoles exhibit enhanced conjugation and optoelectronic properties .

Heterocyclic Amide Analogues

2-Fluoro-N-(1,3-Thiazol-2-yl)Benzamide
  • Structural Differences : Replaces the benzo[c][1,2,5]thiadiazole with a simpler thiazole ring and lacks methyl/sulfone groups.
  • Crystallographic Insights : The amide group is planar, forming dihedral angles of 35.28° (with benzene) and 10.14° (with thiazole). Intermolecular N–H···N and C–H···O hydrogen bonds stabilize the crystal lattice .
  • Activity Comparison : Thiazole-based amides (e.g., nitazoxanide derivatives) target anaerobic metabolism via PFOR enzyme inhibition . The target compound’s sulfone group may improve metabolic stability compared to thiazoles.

Pyrazole and Triazole Derivatives

N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamides
  • Structural Differences : Incorporates a triazole-methylene linker and nitrobenzamide group.
  • Antimicrobial Activity : These compounds show moderate activity against E. coli , suggesting that the target compound’s benzo[c][1,2,5]thiadiazole core could be modified with triazole groups for enhanced antimicrobial properties.

Key Research Findings

Physicochemical Properties

Property Target Compound Thiazole Analogues Thiophene Derivatives
Solubility Moderate (sulfone) Low (non-polar thiazole) High (thiophene polarity)
Thermal Stability High (sulfone) Moderate Variable
Crystallinity High (H-bonding) Moderate Low

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